molecular formula C6H9BrO B13188396 (3Z)-3-(Bromomethylidene)oxane

(3Z)-3-(Bromomethylidene)oxane

Cat. No.: B13188396
M. Wt: 177.04 g/mol
InChI Key: JOWYENVCQRNYPV-XQRVVYSFSA-N
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Description

(3Z)-3-(Bromomethylidene)oxane is an organic compound characterized by the presence of a bromomethylidene group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(Bromomethylidene)oxane typically involves the bromination of a suitable precursor under controlled conditions. One common method is the bromination of 3-methylideneoxane using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(Bromomethylidene)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.

    Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of methylidene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields hydroxymethylideneoxane, while reduction with sodium borohydride produces methylideneoxane.

Scientific Research Applications

(3Z)-3-(Bromomethylidene)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of bromine-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-3-(Bromomethylidene)oxane involves its interaction with molecular targets through the bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(Bromomethylidene)oxane: An isomer with a different configuration around the double bond.

    3-(Chloromethylidene)oxane: A similar compound with a chlorine atom instead of bromine.

    3-(Methylidene)oxane: Lacks the halogen atom, providing a basis for comparison in reactivity and applications.

Uniqueness

(3Z)-3-(Bromomethylidene)oxane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and other reactions, making it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

(3Z)-3-(bromomethylidene)oxane

InChI

InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h4H,1-3,5H2/b6-4-

InChI Key

JOWYENVCQRNYPV-XQRVVYSFSA-N

Isomeric SMILES

C1C/C(=C/Br)/COC1

Canonical SMILES

C1CC(=CBr)COC1

Origin of Product

United States

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